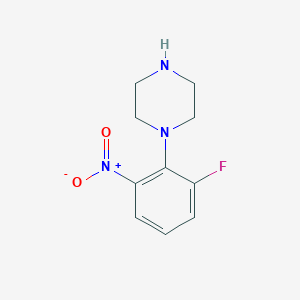

1-(2-Fluoro-6-nitrophenyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluoro-6-nitrophenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3O2/c11-8-2-1-3-9(14(15)16)10(8)13-6-4-12-5-7-13/h1-3,12H,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADNFZMLQLQVFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=C2F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 2 Fluoro 6 Nitrophenyl Piperazine and Analogues

Established Synthetic Pathways for N-Arylpiperazines

The N-arylpiperazine moiety is a privileged scaffold in medicinal chemistry, and its synthesis has been the subject of extensive research. The principal methods for forging the crucial aryl-nitrogen bond with the piperazine (B1678402) ring fall into two main categories: nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Arylation of Piperazine

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of N-arylpiperazines, particularly when the aromatic ring is activated by potent electron-withdrawing groups. mdpi.com The reaction proceeds via a two-step addition-elimination mechanism. In the first step, the nucleophilic nitrogen of piperazine attacks the electron-deficient carbon of the aryl ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of groups like nitro (–NO₂) or cyano (–CN) at positions ortho or para to the leaving group is crucial for stabilizing this intermediate by delocalizing the negative charge. In the second step, the leaving group, typically a halide, is eliminated, restoring the aromaticity of the ring and yielding the N-arylpiperazine product.

The regioselectivity of the substitution is highly dependent on the position of the activating groups. acs.org For a compound like 1-(2-Fluoro-6-nitrophenyl)piperazine, the fluorine atom is positioned ortho to a nitro group, which strongly activates it for nucleophilic attack by piperazine. researchgate.net A common strategy to favor the desired mono-arylated product over the disubstituted byproduct is to use a large excess of piperazine. mdpi.com

Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald–Hartwig, Ullmann–Goldberg) in Piperazine Arylation

In cases where the aryl halide is not sufficiently activated for SNAr, transition metal-catalyzed cross-coupling reactions provide powerful alternatives.

Buchwald–Hartwig Amination: This palladium-catalyzed C–N bond-forming reaction has become a dominant tool for the synthesis of N-arylpiperazines from aryl halides or triflates. nih.govresearchgate.net The reaction is valued for its broad substrate scope, functional group tolerance, and often milder reaction conditions compared to traditional methods. organic-chemistry.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the piperazine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylpiperazine and regenerate the Pd(0) catalyst. Significant advancements have been made in catalyst design, including the development of air- and moisture-stable palladium precatalysts and specialized phosphine (B1218219) ligands that facilitate the coupling of even challenging substrates like aryl chlorides. nih.govrsc.org

Ullmann–Goldberg Reaction: This classical copper-catalyzed C–N coupling reaction predates the palladium-based methods and remains a relevant synthetic tool. wikipedia.orgnih.gov The Goldberg reaction specifically refers to the N-arylation of amines and amides. wikipedia.org Traditional Ullmann conditions often required harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper powder. wikipedia.org Modern protocols have greatly improved the reaction's practicality by employing soluble copper salts (e.g., CuI) in combination with ligands like diamines, amino acids, or phenanthrolines, which facilitate the reaction under milder conditions. nih.govnih.gov While often requiring higher temperatures than the Buchwald-Hartwig reaction, the Ullmann-Goldberg reaction can be advantageous due to the lower cost and different reactivity profile of copper catalysts. wikipedia.orgscispace.com

Interactive Table 1: Comparison of Major N-Arylpiperazine Synthetic Methods

| Method | Catalyst/Reagent | Typical Substrates | Key Advantages | Common Limitations |

|---|---|---|---|---|

| SNAr | Base (e.g., K₂CO₃, Et₃N) or excess piperazine | Electron-deficient aryl halides (e.g., nitro- or cyano-substituted) | No metal catalyst required, often simple conditions. | Limited to activated aryl halides. |

| Buchwald-Hartwig Amination | Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) + Ligand (e.g., BINAP, XPhos) | Aryl halides (Cl, Br, I) and triflates | Broad scope, high yields, mild conditions, tolerates many functional groups. nih.govresearchgate.net | Cost and potential toxicity of palladium catalyst. |

| Ullmann-Goldberg Reaction | Copper source (e.g., CuI, Cu₂O) + Ligand (e.g., phenanthroline, L-proline) | Aryl halides (I, Br) | Lower cost catalyst, effective for specific substrates (e.g., N-heterocycles). nih.gov | Often requires higher temperatures, can have narrower scope than Pd-catalysis. wikipedia.org |

Synthesis of this compound and Related Fluoronitrophenylpiperazine Intermediates

The synthesis of the title compound, this compound, is a direct application of the SNAr methodology, leveraging the activation provided by the nitro group.

Condensation Reactions with Substituted Difluoronitrobenzenes

The most direct route to this compound involves the reaction of piperazine with an appropriately substituted difluoronitrobenzene, such as 1,3-difluoro-2-nitrobenzene. In this substrate, both fluorine atoms are activated by the ortho-nitro group. The reaction is a nucleophilic aromatic substitution where one of the nitrogen atoms of the piperazine ring displaces one of the fluorine atoms. Due to the symmetrical nature of piperazine, mono-substitution leads to the desired product. However, a common side reaction is the diarylation of piperazine, where a second molecule of the difluoronitrobenzene reacts with the remaining N-H group of the initial product.

To control the reaction and favor mono-substitution, stoichiometry is key. Using a significant excess of piperazine relative to the difluoronitrobenzene starting material ensures that the electrophile is more likely to encounter an unreacted piperazine molecule than the mono-substituted product, thus minimizing the formation of the undesired bis-arylated byproduct. mdpi.com

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the SNAr reaction to produce this compound is highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, base, temperature, and reaction time.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are commonly used as they can effectively solvate the charged Meisenheimer intermediate, thereby accelerating the reaction. wikipedia.org

Base: A base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is often added to neutralize the hydrofluoric acid (HF) generated during the reaction. Alternatively, using a large excess of piperazine allows it to act as both the nucleophile and the base. researchgate.net

Temperature: The reaction is typically performed at elevated temperatures to ensure a reasonable reaction rate, although the high activation of the substrate by the nitro group may allow for milder conditions compared to less activated systems.

Stoichiometry: As mentioned, adjusting the molar ratio of piperazine to the aryl fluoride (B91410) is the most critical factor for maximizing the yield of the mono-substituted product. mdpi.com

Interactive Table 2: Typical Conditions for Synthesis of this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Aryl Precursor | 1,3-Difluoro-2-nitrobenzene | Source of the 2-fluoro-6-nitrophenyl group. |

| Nucleophile | Piperazine | Provides the piperazine ring. |

| Stoichiometry | Excess Piperazine (e.g., 4-10 equivalents) | Minimizes bis-arylation byproduct. mdpi.com |

| Solvent | Acetonitrile, DMF, or DMSO | Facilitates the reaction by stabilizing the charged intermediate. wikipedia.org |

| Base | K₂CO₃ or excess piperazine | Scavenges the HF byproduct. |

| Temperature | Room temperature to moderate heating (e.g., 80 °C) | Controls the reaction rate. |

Mechanistic Studies of the Piperazine-Aryl Linkage Formation

The formation of the C-N bond between the aryl ring and the piperazine nitrogen proceeds through well-understood mechanisms that are dictated by the chosen synthetic method.

In the context of transition metal-catalyzed reactions, the mechanisms are more complex, involving organometallic intermediates and catalytic cycles. For the Buchwald-Hartwig amination, the consensus mechanism involves a Pd(0)/Pd(II) cycle. For the Ullmann-Goldberg reaction, the mechanism is less universally agreed upon but is generally believed to involve Cu(I) and Cu(III) intermediates, with the ligand playing a crucial role in stabilizing the copper species and facilitating the reductive elimination step that forms the C-N bond. wikipedia.org

Derivatization Strategies from the Core this compound Scaffold

The this compound core presents two primary sites for chemical modification: the secondary amine of the piperazine ring and the nitro group on the phenyl ring. These functionalities allow for a range of derivatization strategies, including acylation, alkylation, sulfonylation, and reduction, leading to a diverse library of compounds.

A common initial step in the derivatization of this scaffold is the transformation of the nitro group. The reduction of the aromatic nitro group to an amine is a well-established and crucial reaction, as it opens up a plethora of subsequent functionalization possibilities. nih.govekb.eg This transformation is typically achieved through catalytic hydrogenation using reagents such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). nih.gov Alternative methods include the use of metals in acidic media, like iron in acetic acid or tin(II) chloride. ekb.egresearchgate.net The resulting 1-(2-amino-6-fluorophenyl)piperazine is a key intermediate for further derivatization.

The secondary amine of the piperazine ring is another key handle for introducing molecular diversity. Standard N-alkylation and N-acylation reactions are commonly employed. hilarispublisher.comnih.gov For instance, the reaction with various acid chlorides or sulfonyl chlorides in the presence of a base leads to the corresponding amides and sulfonamides. hilarispublisher.com

Below are examples of derivatization strategies starting from the this compound scaffold, including the subsequent transformation of the resulting derivatives.

Table 1: Acylation and Subsequent Reduction

This table illustrates the acylation of the secondary piperazine nitrogen followed by the reduction of the nitro group.

| Product Name | Structure | Starting Material | Reagent(s) | Reaction Type | Reference |

| 1-Acetyl-4-(2-fluoro-6-nitrophenyl)piperazine | This compound | Acetic anhydride (B1165640) or Acetyl chloride | N-Acylation | hilarispublisher.com | |

| 1-Acetyl-4-(2-amino-6-fluorophenyl)piperazine | 1-Acetyl-4-(2-fluoro-6-nitrophenyl)piperazine | H₂, Pd/C | Nitro Reduction | nih.gov |

This table is based on established chemical transformations. Specific reaction conditions and yields would be dependent on the cited literature.

Table 2: Sulfonylation and Subsequent Reduction

This table outlines the synthesis of sulfonamide derivatives and their subsequent reduction.

| Product Name | Structure | Starting Material | Reagent(s) | Reaction Type | Reference |

| 1-(Benzenesulfonyl)-4-(2-fluoro-6-nitrophenyl)piperazine | This compound | Benzenesulfonyl chloride, Base | N-Sulfonylation | hilarispublisher.com | |

| 1-(Benzenesulfonyl)-4-(2-amino-6-fluorophenyl)piperazine | 1-(Benzenesulfonyl)-4-(2-fluoro-6-nitrophenyl)piperazine | H₂, PtO₂ | Nitro Reduction | nih.gov |

This table is based on established chemical transformations. Specific reaction conditions and yields would be dependent on the cited literature.

Table 3: Reductive Amination following Nitro Group Reduction

This table demonstrates the derivatization of the aniline (B41778) intermediate obtained after the reduction of the nitro group.

| Product Name | Structure | Starting Material | Reagent(s) | Reaction Type | Reference |

| 1-(2-Amino-6-fluorophenyl)piperazine | This compound | Fe, CH₃COOH | Nitro Reduction | ekb.eg | |

| 1-(2-(Benzylamino)-6-fluorophenyl)piperazine | 1-(2-Amino-6-fluorophenyl)piperazine | Benzaldehyde, NaBH(OAc)₃ | Reductive Amination | nih.gov |

This table is based on established chemical transformations. Specific reaction conditions and yields would be dependent on the cited literature.

These examples highlight the modular nature of derivatization from the this compound scaffold, allowing for the systematic exploration of chemical space to develop new molecules with tailored properties. The ability to perform sequential reactions on different parts of the molecule provides a powerful tool for generating complex and diverse chemical libraries.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Fluoro 6 Nitrophenyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 1-(2-Fluoro-6-nitrophenyl)piperazine, both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each atom, while advanced techniques can elucidate through-bond and through-space correlations.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the piperazine (B1678402) ring protons. Based on the analysis of the analogue 1-(2-nitrophenyl)piperazine (B181537), the signals can be assigned as follows. scispace.com The introduction of the strongly electronegative fluorine atom at the C2 position will further influence the chemical shifts and introduce characteristic proton-fluorine (¹H-¹⁹F) couplings.

The aromatic region is anticipated to display three signals corresponding to the protons on the tri-substituted benzene (B151609) ring. The piperazine moiety will show two sets of signals for the methylene (B1212753) protons. The protons on the nitrogen-bearing carbon adjacent to the phenyl ring (N-CH₂) are expected to appear at a different chemical shift than the protons on the carbons adjacent to the secondary amine (NH-CH₂). The NH proton itself would likely appear as a broad singlet, the position of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Aromatic-H | ~7.2 - 7.8 | Multiplets (m) | The precise shifts and coupling patterns depend on the combined electronic effects of the -F and -NO₂ groups. Expect complex splitting due to H-H and H-F couplings. |

| Piperazine-H (C-N-Ar) | ~3.1 - 3.3 | Triplet (t) or Multiplet (m) | These protons are on the carbons directly attached to the aromatic ring's nitrogen. |

| Piperazine-H (C-NH) | ~3.0 - 3.2 | Triplet (t) or Multiplet (m) | These protons are on the carbons adjacent to the secondary amine. |

| Piperazine-NH | Variable | Broad Singlet (br s) | Chemical shift is solvent and concentration dependent; may exchange with D₂O. |

Data is predicted based on known values for 1-(2-nitrophenyl)piperazine and expected substituent effects. scispace.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. The spectrum for this compound would show ten distinct signals. The aromatic carbons will have their chemical shifts significantly influenced by the substituents. The carbon atom directly bonded to the fluorine (C-F) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive diagnostic feature. rsc.org Carbons that are two or three bonds away will show smaller, but still observable, long-range C-F couplings.

The piperazine carbons are expected to appear in the 40-55 ppm range. Similar to the proton spectrum, the carbons closer to the electron-withdrawing nitrophenyl group are anticipated to be slightly downfield compared to those adjacent to the NH group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) |

| Aromatic C-F | ~155 - 160 | ¹JCF ≈ 240-260 Hz |

| Aromatic C-NO₂ | ~145 - 150 | Expected small ²JCF or ³JCF |

| Aromatic C-N | ~135 - 140 | ²JCF ≈ 15-25 Hz |

| Aromatic C-H | ~115 - 130 | Variable ²JCF, ³JCF, ⁴JCF |

| Piperazine C-N-Ar | ~50 - 55 | ³JCF likely present |

| Piperazine C-NH | ~45 - 50 | ⁴JCF likely negligible |

Data is predicted based on known values for related fluorinated nitrophenyl compounds and piperazine derivatives. scispace.comrsc.org

Advanced NMR Techniques for Stereochemical and Conformational Analysis

To confirm assignments and understand the molecule's three-dimensional structure, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks, definitively connecting adjacent protons within the piperazine ring and within the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It would be crucial for connecting the piperazine protons to the aromatic C-N carbon, thus confirming the substitution pattern on the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which is invaluable for conformational analysis. Studies on similar N-aryl piperazines suggest that the piperazine ring exists in a chair conformation, and NOESY could determine the spatial orientation of the nitrophenyl group (axial vs. equatorial) relative to the piperazine ring. scispace.comresearchgate.netresearchgate.net

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be dominated by absorptions from the nitro group, the C-F bond, the piperazine ring, and the aromatic system. A detailed study of 1-(2-nitrophenyl)piperazine provides a strong basis for these assignments. scispace.com

N-H Stretching: A characteristic band for the piperazine N-H stretch is expected in the region of 3200-3400 cm⁻¹. scispace.com

C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperazine ring's methylene groups are found just below 3000 cm⁻¹ (typically 2800-2950 cm⁻¹). scispace.com

Nitro Group (NO₂) Vibrations: The nitro group is a powerful infrared absorber. Strong asymmetric and symmetric stretching vibrations are expected near 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

C=C Aromatic Stretching: Vibrations corresponding to the benzene ring stretching are expected in the 1400-1600 cm⁻¹ region.

C-F Stretching: The C-F stretching vibration for fluorobenzene (B45895) derivatives typically gives rise to a strong band in the 1200-1250 cm⁻¹ region.

C-N Stretching: The stretching vibrations for the aryl C-N and alkyl C-N bonds would appear in the 1250-1350 cm⁻¹ region.

Table 3: Predicted Major FTIR Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch (Piperazine) | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (Piperazine) | 2800 - 2950 | Medium |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1380 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Variable |

| C-F Stretch | 1200 - 1250 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Data is predicted based on known values for 1-(2-nitrophenyl)piperazine and general spectroscopic correlation tables. scispace.comnih.gov

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, as it relies on changes in polarizability during vibration. It is particularly sensitive to symmetric vibrations and bonds involving non-polar character.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene ring, often weak in the FTIR spectrum, typically gives a strong and sharp band in the Raman spectrum around 1000 cm⁻¹.

Nitro Group (NO₂) Vibrations: The symmetric stretch of the nitro group (~1350 cm⁻¹) is usually a very prominent band in the Raman spectrum.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are readily observed. scispace.com

Piperazine Ring Vibrations: The skeletal vibrations of the piperazine ring would also be visible, providing information about its conformation. Studies on piperazine itself show that different conformations (e.g., chair vs. boat) can be distinguished by their Raman spectra. scispace.com

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile, confirming the presence of all key functional groups and offering insights into the molecular symmetry and conformation of this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) mass spectrometry involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The resulting mass spectrum is a unique fingerprint of the compound, showing the molecular ion peak which confirms the molecular weight, and fragment peaks which help in elucidating the structure.

For this compound, one would expect to observe the molecular ion peak corresponding to its molecular formula (C₁₀H₁₂FN₃O₂), along with characteristic fragment ions resulting from the cleavage of the piperazine ring, the loss of the nitro group (NO₂), and cleavages around the phenylpiperazine linkage. However, a specific, published EI mass spectrum detailing these fragments could not be located.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, often to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula from a list of possibilities.

A hypothetical HRMS analysis of this compound would yield an exact mass measurement that could be compared to the theoretical (calculated) mass of its protonated molecular ion, [M+H]⁺. This would serve as definitive confirmation of its elemental composition. No published HRMS data for this specific compound is available.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies

To perform this analysis, a suitable single crystal of this compound would be grown and irradiated with an X-ray beam. The diffraction pattern produced is then used to calculate the electron density map of the molecule, revealing the exact position of each atom.

This analysis would provide definitive structural confirmation and yield precise data on bond lengths and angles for the entire molecule. Key parameters such as the crystal system, space group, and unit cell dimensions would be determined. Despite searches for crystallographic studies on this compound, no specific reports were found.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice. This packing is governed by various non-covalent intermolecular interactions.

In the crystal structure of this compound, hydrogen bonds would be expected to play a significant role in stabilizing the crystal packing. The secondary amine of the piperazine ring (N-H) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group (NO₂) are strong hydrogen bond acceptors.

Weak Intermolecular Forces (C—H⋯π)

In the solid state, the crystal packing of organic molecules is significantly influenced by a network of intermolecular interactions. Beyond classical hydrogen bonds, weaker interactions such as C—H⋯π forces play a crucial role in the stabilization of the three-dimensional supramolecular architecture. rsc.orgresearchgate.net The C—H⋯π interaction can be described as a weak type of hydrogen bond where a soft acidic C-H group interacts with a soft basic π-system, such as an aromatic ring. rsc.org

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for the visualization and quantification of intermolecular interactions within a crystal lattice. scirp.orgnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, partitioning the space into regions where the electron distribution of the molecule of interest (the promolecule) is greater than that of all other molecules in the crystal. crystalexplorer.net

By mapping the normalized contact distance (dnorm) onto the Hirshfeld surface, one can visualize intermolecular contacts. The dnorm is calculated from di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface), normalized by the van der Waals radii of the respective atoms. nih.govrsc.org Red regions on the dnorm map indicate close contacts with distances shorter than the sum of van der Waals radii, white regions represent contacts with distances approximately equal to the van der Waals separation, and blue regions signify longer contacts. nih.govacs.org For this compound, prominent red spots on the Hirshfeld surface would be expected, corresponding to hydrogen bonding interactions involving the piperazine N-H group and the nitro group's oxygen atoms, as well as potential C-H···O and C-H···F interactions.

An illustrative breakdown of the percentage contributions of the most significant intermolecular contacts for this compound, as would be determined from Hirshfeld surface analysis, is presented in the table below. This hypothetical data is based on analyses of structurally similar compounds.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) |

| H···H | 35.5 |

| O···H / H···O | 28.0 |

| C···H / H···C | 15.5 |

| F···H / H···F | 10.0 |

| N···H / H···N | 5.0 |

| C···C | 3.0 |

| Other | 3.0 |

This quantitative analysis allows for a detailed understanding of the hierarchy and significance of the various intermolecular forces that dictate the solid-state structure of this compound.

Computational and Theoretical Investigations of 1 2 Fluoro 6 Nitrophenyl Piperazine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmdpi.com It is widely employed for predicting a variety of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. scispace.comresearchgate.net For 1-(2-Fluoro-6-nitrophenyl)piperazine, DFT calculations, typically using functionals like Becke-3-Lee-Yang-Parr (B3LYP) with basis sets such as 6-311++G(d,p), are instrumental in providing a detailed understanding of its molecular framework. scispace.comdergipark.org.tr

Conformational analysis is fundamental to understanding a molecule's three-dimensional structure and stability. The piperazine (B1678402) ring, being a saturated six-membered heterocycle, typically adopts a stable chair conformation. dergipark.org.tr DFT-based geometrical optimization is used to find the most stable conformer of this compound by locating the minimum energy structure on the potential energy surface.

Studies on similar N-aryl piperazines have shown that the aryl substituent generally prefers an equatorial position relative to the piperazine ring to minimize steric hindrance. scispace.com For this compound, the lowest energy conformer is predicted to have the piperazine ring in a chair form with the 2-fluoro-6-nitrophenyl group attached to the nitrogen atom in an equatorial orientation. The geometry is further defined by the rotational orientation of the phenyl ring relative to the piperazine. DFT calculations can precisely determine the bond lengths, bond angles, and dihedral angles of this most stable structure.

Table 1: Predicted Optimized Geometrical Parameters for the Stable Conformer of this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value (DFT B3LYP/6-311++G(d,p)) |

| Bond Lengths | C-N (Aryl-Piperazine) | 1.39 Å |

| C-F | 1.35 Å | |

| C-N (Nitro group) | 1.47 Å | |

| N-O (Nitro group) | 1.23 Å | |

| C-C (Aromatic) | 1.39 - 1.41 Å | |

| C-N (Piperazine) | 1.46 Å | |

| C-C (Piperazine) | 1.53 Å | |

| N-H (Piperazine) | 1.01 Å | |

| Bond Angles | C-N-C (Piperazine) | 111.5° |

| C-C-N (Aryl-Piperazine) | 122.0° | |

| F-C-C | 118.5° | |

| C-C-N (Nitro attachment) | 120.0° | |

| Dihedral Angle | C-C-N-C (Aryl-Piperazine) | 45.0° |

Note: This table is illustrative, based on typical values from DFT studies of similar molecules.

DFT calculations are highly effective in predicting spectroscopic data, which can be correlated with experimental findings for structural validation. nih.govnih.gov

Vibrational Spectroscopy (FTIR and Raman): Theoretical calculations compute the harmonic vibrational frequencies of the optimized molecular structure. These frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. For this compound, key predicted vibrations would include the N-H stretch of the piperazine ring (typically around 3100-3400 cm⁻¹), aromatic C-H stretches, asymmetric and symmetric stretches of the nitro (NO₂) group, and the C-F stretch. scispace.comdergipark.org.tr These theoretical spectra, when compared with experimental FTIR and Raman data, allow for a detailed and reliable assignment of the observed spectral bands. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors. dergipark.org.tr These tensors are then used to predict the ¹H and ¹³C NMR chemical shifts. The calculated shifts for the hydrogen and carbon atoms in the phenyl ring and the piperazine moiety can be compared with experimental spectra, typically recorded in a solvent like CDCl₃. scispace.com Good correlation between the predicted and observed chemical shifts confirms the molecule's proposed structure. nih.gov

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Feature | Functional Group | Predicted Wavenumber/Shift (DFT) | Typical Experimental Range |

| FTIR/Raman | N-H Stretch (Piperazine) | ~3350 cm⁻¹ | 3250-3500 cm⁻¹ dergipark.org.tr |

| Aromatic C-H Stretch | ~3080 cm⁻¹ | 3000-3100 cm⁻¹ | |

| Aliphatic C-H Stretch | ~2950, 2840 cm⁻¹ | 2800-3000 cm⁻¹ dergipark.org.tr | |

| NO₂ Asymmetric Stretch | ~1530 cm⁻¹ | 1510-1560 cm⁻¹ | |

| NO₂ Symmetric Stretch | ~1350 cm⁻¹ | 1335-1385 cm⁻¹ | |

| C-F Stretch | ~1250 cm⁻¹ | 1200-1300 cm⁻¹ | |

| ¹H NMR | N-H (Piperazine) | ~2.0 ppm | 1.5-2.5 ppm |

| Piperazine Protons (-CH₂) | ~3.1-3.3 ppm | 3.0-3.5 ppm | |

| Aromatic Protons (-CH) | ~7.2-7.8 ppm | 7.0-8.0 ppm | |

| ¹³C NMR | Piperazine Carbons (-CH₂) | ~45-55 ppm | 44-55 ppm |

| Aromatic Carbons (-CH, -C-N, -C-F) | ~120-150 ppm | 115-155 ppm |

Note: This table is illustrative. Actual values depend on the specific computational methods and experimental conditions.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. wikipedia.orgucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org

HOMO: This orbital acts as the primary electron donor. For this compound, the HOMO is expected to be localized primarily on the electron-rich piperazine ring and the attached nitrogen atom.

LUMO: This orbital serves as the primary electron acceptor. The LUMO is anticipated to be centered on the electron-deficient nitrophenyl ring, specifically involving the nitro group, which is a strong electron-withdrawing group.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions and requires less energy for electronic excitation. scirp.org DFT calculations provide precise values for these orbital energies.

Table 3: Predicted Frontier Molecular Orbital Properties (Illustrative)

| Parameter | Description | Predicted Value (eV) |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 eV |

| ΔE (Energy Gap) | E_LUMO - E_HOMO | 4.5 eV |

Note: These values are illustrative and based on typical results for similar aromatic piperazine compounds.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. Hard molecules have a large energy gap. scirp.org

Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating the capacity of a molecule to accept electrons. mdpi.com

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge from the environment. It is calculated as ω = μ² / (2η).

These DFT-based descriptors are invaluable for comparing the reactivity of different molecules and understanding their interaction potential. nih.gov

Table 4: Calculated Global Chemical Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Significance | Calculated Value |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency | -4.25 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer | 2.25 eV |

| Global Softness (S) | 1 / η | Capacity to accept electrons | 0.44 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | Energy stabilization by accepting electrons | 4.01 eV |

Note: Values are calculated from the illustrative FMO energies in Table 3.

Molecular Dynamics Simulations and Conformational Behavior in Solution

While DFT provides a static, gas-phase, or implicitly solvated picture of the most stable molecular conformation, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior in an explicit solvent environment over time.

For this compound, an MD simulation would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water or an organic solvent) and solving Newton's equations of motion for every atom in the system. This simulation would reveal:

The flexibility of the piperazine ring, including transitions between different chair, boat, and twist-boat conformations.

The rotational dynamics of the 2-fluoro-6-nitrophenyl group.

The stability of intra- and intermolecular hydrogen bonds, particularly involving the piperazine N-H group and solvent molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Piperazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used extensively in drug design to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For piperazine derivatives, which are common scaffolds in many biologically active agents, QSAR is a valuable tool. nih.govresearchgate.net

A QSAR model for a set of piperazine derivatives would typically involve:

Data Set: A collection of piperazine analogues with experimentally measured biological activities (e.g., receptor binding affinity, enzyme inhibition).

Descriptor Calculation: For each molecule in the set, a range of physicochemical properties, known as descriptors, are calculated. These can include electronic descriptors (like HOMO/LUMO energies, dipole moment from DFT), steric descriptors (molecular volume, surface area), and topological descriptors. nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed biological activity.

Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

For derivatives of this compound, a QSAR study could be used to predict the antidepressant or anti-inflammatory activity based on variations in the substitution pattern. nih.govnih.gov Such models can guide the synthesis of new compounds by predicting which modifications are most likely to enhance the desired biological effect, thereby saving time and resources in the drug discovery process. globalauthorid.com

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 2 Fluoro 6 Nitrophenyl Piperazine Analogues

Influence of Fluoro- and Nitro-Substituents on Biological Activities

The substituents on the phenyl ring are pivotal in defining the biological activity of phenylpiperazine derivatives. The presence and positioning of the fluoro- and nitro- groups on the 1-(2-fluoro-6-nitrophenyl)piperazine core are critical determinants of the molecule's electronic properties and, consequently, its biological function.

The nitro group (NO₂) is a strong electron-withdrawing moiety due to resonance effects, which deactivates the aromatic ring and alters the molecule's polarity. nih.gov This electronic modification can enhance interactions with nucleophilic sites within biological targets like enzymes or receptors. nih.gov The biological activity of nitro-aromatic compounds is often dependent on the enzymatic reduction of the nitro group, which can lead to the formation of reactive intermediates. nih.gov Studies on various chalcones have shown that the position of the nitro group significantly impacts biological effects such as anti-inflammatory and vasorelaxant activities. mdpi.com For instance, chalcones with a nitro group at the ortho position of the aromatic ring demonstrated the highest inhibitory activity against cyclooxygenase enzymes. mdpi.com

Similarly, the fluorine (F) substituent has a profound impact on a molecule's biological profile. researchgate.net Due to its high electronegativity, fluorine can alter the acidity (pKa) of nearby functional groups and modulate the molecule's lipophilicity, both of which are crucial for absorption and distribution. researchgate.net The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net In the context of aryl acetamide (B32628) triazolopyridazines, SAR studies revealed that electron-withdrawing groups, particularly halogens like fluorine, were preferred, and dihalogenation often led to a synergistic enhancement of potency. nih.gov The strategic addition of fluorine atoms can cause remarkable shifts in potency. nih.gov The combination of fluoro- and nitro- groups, as seen in the title compound, is known to improve the biological activity of synthetic derivatives in various therapeutic areas, including antileishmanial and antitrypanosomal agents. nih.gov

Table 1: Influence of Phenyl Ring Substituents on Biological Activity

| Substituent | Key Physicochemical Effect | General Impact on Biological Activity | Reference |

|---|---|---|---|

| Nitro (NO₂) Group | Strong electron-withdrawing; increases polarity. | Enhances interaction with nucleophilic targets; activity can be dependent on metabolic reduction. nih.gov The position on the ring is critical for specific activities. mdpi.com | nih.govmdpi.com |

| Fluoro (F) Group | Highly electronegative; modifies pKa and lipophilicity. | Can enhance metabolic stability, receptor binding affinity, and overall potency through electronic effects. researchgate.netnih.gov | researchgate.netnih.gov |

Impact of Piperazine (B1678402) Ring Substitutions and Modifications on Activity Profiles

The piperazine ring is a common linker in many bioactive compounds and its modification is a key strategy for modulating pharmacological activity. Substitutions at the N-4 position of the piperazine moiety in 1-phenylpiperazine (B188723) analogues can drastically alter their affinity and selectivity for various biological targets.

Research on prazosin-related compounds demonstrated that modifying the piperazine ring itself, for example by replacing it with 2,3-dialkylpiperazine, significantly influences affinity and selectivity for α-adrenoreceptors. nih.gov The stereoisomerism of these substituents was also critical, suggesting the presence of a well-defined lipophilic pocket in the receptor that interacts with this part of the molecule. nih.gov In another study on tyrosinase inhibitors, a series of 4-nitrophenylpiperazine derivatives were synthesized with various substituents at the N-1 position (equivalent to the N-4 position relative to the nitrophenyl group). nih.gov It was found that incorporating an indole (B1671886) moiety at this position resulted in a compound with significant tyrosinase inhibitory effect. nih.gov

Similarly, studies on acaricidal phenylpiperazine derivatives showed that while a variety of substituents on the piperazine nitrogen did not lead to significant differences in activity at high concentrations, specific groups could maintain high potency even at lower concentrations. researchgate.net The nature of the substituent—whether it is an alkyl, acyl, or sulfonyl group—can fine-tune the activity profile. researchgate.net For inhibitors of equilibrative nucleoside transporters (ENTs), analogues of FPMINT (a complex 1-phenylpiperazine derivative) showed that the presence of a halogen on the fluorophenyl moiety attached to the piperazine was essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk

Table 2: Effect of N-4 Piperazine Substitutions on Biological Activity of Phenylpiperazine Analogues

| N-4 Substituent/Modification | Target/Activity | Observed Effect on Activity Profile | Reference |

|---|---|---|---|

| Indole Moiety | Tyrosinase Inhibition | Significantly enhanced inhibitory effect compared to other substituents. nih.gov | nih.gov |

| Methyl Group | Acaricidal Activity | Maintained high potency at lower concentrations. researchgate.net | researchgate.net |

| Thiourea (B124793)/Thiazolidinone Derivatives | Anticancer (Prostate Cancer) | Created potent anticancer agents that induce apoptosis and inhibit cell cycle progression. nih.gov | nih.gov |

| 2,3-dialkylpiperazine (Ring Modification) | α1-adrenoreceptor Antagonism | Maintained high affinity and selectivity, with stereochemistry playing a key role. nih.gov | nih.gov |

Design Principles for Novel Derivatives Based on the this compound Scaffold

The design of novel derivatives from the this compound scaffold is guided by established SAR principles aimed at maximizing therapeutic efficacy while minimizing off-target effects. A primary strategy involves leveraging the electronic properties of the substituted phenyl ring while exploring diverse substitutions on the piperazine nitrogen to target specific biological receptors.

A core principle is the optimization of interactions with the target protein. For 5-HT1A and alpha 1 receptors, three-dimensional quantitative SAR (3D-QSAR) studies on related phenylpiperazines revealed that substitution at the ortho position of the phenyl ring with an electron-rich group (negative potential) is favorable for affinity at both receptors. nih.gov However, the meta position was identified as a key determinant for selectivity between these two receptor types. nih.gov This highlights the importance of positional isomerism in drug design.

Another design principle involves hybridization, where the core scaffold is combined with other known pharmacophores to create novel molecules with enhanced or new activities. For example, novel thiourea and thiazolidinone derivatives were synthesized by starting with a phenylpiperazine compound known to have anticancer activity, resulting in hybrid molecules with potent pro-apoptotic effects on prostate cancer cells. nih.gov Similarly, the design of novel tyrosinase inhibitors involved attaching various heterocyclic moieties to the nitrophenylpiperazine core to identify potent lead structures. nih.gov

Scaffold Identification: The this compound core is selected for its known interactions and favorable physicochemical properties.

SAR Exploration: The influence of the ortho-fluoro and ortho-nitro groups is considered a fixed asset for initial potency.

Systematic Modification: The N-4 position of the piperazine ring is systematically modified with a diverse library of chemical groups (e.g., alkyls, aryls, heterocycles). nih.govresearchgate.net

Bio-isosteric Replacement: The piperazine ring itself may be replaced with other cyclic amines to probe the spatial requirements of the target binding pocket. nih.gov

Computational Modeling: In silico methods like molecular docking and 3D-QSAR are used to predict binding modes and rationalize observed activities, guiding the synthesis of more potent and selective analogues. nih.govnih.gov

Structure-Property Relationship (SPR) Studies for Optimized Pharmacological Characteristics

For derivatives of the this compound scaffold, SPR studies would be employed to measure key kinetic and thermodynamic parameters of their interaction with a target protein. criver.com This includes:

Association Rate Constant (kₐ or kₒₙ): Measures how quickly the compound binds to its target.

Dissociation Rate Constant (kₔ or kₒբբ): Measures how quickly the compound dissociates from the target. A slower kₒբբ often correlates with a longer duration of action.

Equilibrium Dissociation Constant (Kₗ): Calculated as kₔ/kₐ, this value represents the affinity of the compound for its target. A lower Kₗ value indicates higher binding affinity. criver.com

In the development of β1-adrenergic receptor antagonists, SPR was used for fragment screening, which led to the identification of high-affinity arylpiperazine leads. nih.gov This technique not only confirmed binding but also provided quantitative affinity data that, when combined with protein crystallography, enabled a structure-based design approach to identify even more potent fragments. nih.gov By analyzing a series of analogues, researchers can establish a clear SPR profile. For example, adding a specific chemical group might increase affinity (lower Kₗ) primarily by decreasing the dissociation rate (slower kₒբբ), suggesting the formation of a more stable drug-receptor complex. This detailed kinetic information is a step beyond simple potency measurements (like IC₅₀) and is critical for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.

Table 3: Illustrative Data from a Hypothetical SPR Study of Phenylpiperazine Analogues

| Analogue | Modification | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | Kₗ (nM) | Interpretation of Pharmacological Property |

|---|---|---|---|---|---|

| Compound A | Parent Scaffold | 1 x 10⁵ | 1 x 10⁻² | 100 | Baseline affinity and kinetics. |

| Compound B | Added Methyl at N-4 | 2 x 10⁵ | 1 x 10⁻² | 50 | Faster 'on-rate' improves affinity. |

| Compound C | Added Indole at N-4 | 1.5 x 10⁵ | 5 x 10⁻⁴ | 3.3 | Significantly slower 'off-rate' dramatically improves affinity and suggests longer target residence time. |

| Compound D | Fluoro replaced with Chloro | 0.8 x 10⁵ | 1.2 x 10⁻² | 150 | Slightly reduced affinity, indicating fluorine is optimal for this interaction. |

Exploration of Pharmacological Targets and Mechanisms of Action for Piperazine Analogues

Modulation of Monoamine Neurochemical Pathways

Piperazine (B1678402) derivatives are well-recognized for their significant influence on monoamine neurotransmitter systems, which play a crucial role in the regulation of mood, cognition, and behavior. researchgate.netbenthamdirect.com The core biological activities of many piperazine analogues involve the activation of monoamine pathways, primarily through their interaction with neurotransmitter receptors. researchgate.netbenthamdirect.com This has led to their development and use in a range of central nervous system applications, including as anxiolytics, antipsychotics, and antidepressants. researchgate.netbenthamdirect.com

For instance, the piperazine derivative LQFM212 has demonstrated antidepressant-like effects in preclinical models, with evidence suggesting the involvement of the monoaminergic system. nih.gov Pre-treatment with antagonists for various monoamine receptors was found to reverse the antidepressant effects of LQFM212, indicating that its mechanism of action is linked to these pathways. nih.gov Furthermore, repeated administration of LQFM212 was shown to increase hippocampal levels of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuroplasticity and the therapeutic effects of antidepressants. nih.gov

The interaction of piperazine analogues with monoamine transporters is another key aspect of their mechanism. For example, meta-chlorophenylpiperazine has been shown to interact with serotonergic receptors and inhibit serotonin reuptake. ijrrjournal.com The stimulant and euphoric effects of benzylpiperazine, a prototype of piperazine analogues, are also attributed to its action on these neurochemical pathways. benthamdirect.com The therapeutic efficacy of drugs like buspirone (anxiolytic), vortioxetine (antidepressant), and clozapine (antipsychotic) is rooted in the activity of their piperazine pharmacophore on a variety of neurotransmitter receptors. benthamdirect.com

Enzyme Inhibition Studies: Tyrosinase, Cholinesterase, PI3Kδ, Transglutaminase 2

Piperazine analogues have been extensively investigated for their potential to inhibit various enzymes implicated in a range of diseases.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and have applications in the food and cosmetic industries. A novel series of 4-nitrophenylpiperazine derivatives has been designed and synthesized as potential tyrosinase inhibitors. nih.gov Within this series, a compound featuring an indole (B1671886) moiety at the N-1 position of the piperazine ring demonstrated a significant tyrosinase inhibitory effect with an IC50 value of 72.55 μM. nih.gov Kinetic analysis revealed a mixed-type inhibition mechanism for this compound. nih.gov The structure-activity relationship (SAR) analysis indicated that the presence of an indole or pyridine moiety can enhance the inhibitory potency. nih.gov Other studies have also shown that the piperazine ring can orient substituted moieties into the active site of tyrosinase, and the presence of electron-withdrawing groups like a nitro group can improve inhibition. nih.gov

| Compound ID | Description | IC50 (µM) | Inhibition Type |

| 4l | 4-nitrophenylpiperazine with indole moiety | 72.55 | Mixed |

| 10b | Piperazine with 1,2,4-triazole nucleus | 30.7 | Mixed |

| 4d | 1-Tosyl piperazine-dithiocarbamate hybrid | 6.88 | Not specified |

This table presents a selection of piperazine analogues and their tyrosinase inhibitory activities.

Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy for managing Alzheimer's disease. Several piperazine derivatives have been identified as potent inhibitors of both AChE and BChE. nih.govsamipubco.com For example, a series of piperazine derivatives showed IC50 values in the range of 4.59–6.48 µM for AChE and 4.85–8.35 µM for BChE. nih.gov Thiazole-piperazine derivatives have also been synthesized and evaluated, with some compounds exhibiting more potent AChE inhibition than the standard drug donepezil. tandfonline.com The nitrogen atoms of the piperazine ring are thought to play a role in interacting with the catalytic center of AChE. samipubco.com

| Compound Class | Target Enzyme | IC50 Range (µM) |

| Piperazine derivatives | AChE | 4.59 - 6.48 |

| Piperazine derivatives | BChE | 4.85 - 8.35 |

| Thiazole-piperazine derivative (5o) | AChE | 0.011 |

This table summarizes the cholinesterase inhibitory activities of different classes of piperazine analogues.

PI3Kδ: Phosphoinositide 3-kinase delta (PI3Kδ) is an enzyme involved in inflammatory and immune responses, making it a target for autoimmune diseases. nih.gov Piperazinone-containing thieno[3,2-d]pyrimidines have been developed as new PI3Kδ inhibitors, demonstrating greater potency and selectivity compared to their piperazine counterparts. nih.gov Another series of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f] researchgate.netbenthamdirect.comnih.govtriazin-4-amine derivatives has also been identified as highly potent and selective PI3Kδ inhibitors. nih.gov

Transglutaminase 2: Tissue transglutaminase (TG2) is a multifunctional enzyme implicated in fibrosis, celiac disease, and cancer metastasis. nih.gov Piperazine scaffolds have been a focus in the design of irreversible TG2 inhibitors. nih.gov Studies on diamino variants of piperazine-based inhibitors have shown that modifications to the piperazine core, such as the addition of a methyl group, can enhance inhibitor efficiency. nih.gov Another class of irreversible inhibitors, Nε-acryloyllysine piperazides, has also been developed and extensively studied, with inhibitory activities ranging from 100 to 10,000 M⁻¹s⁻¹. nih.gov

Interaction with Specific Receptor Subtypes

The pharmacological effects of piperazine analogues are often mediated by their interaction with specific receptor subtypes. This specificity is crucial for achieving desired therapeutic outcomes while minimizing off-target effects.

A number of N-phenylpiperazine analogues have been evaluated for their selective binding to the D3 versus the D2 dopamine receptor subtype. nih.gov Despite the high homology between these two receptor subtypes, certain analogues exhibit significant selectivity. For example, one compound was found to bind to the human D3 receptor with nanomolar affinity and approximately 500-fold selectivity over the D2 receptor. nih.gov This selectivity is attributed to the ability of some N-phenylpiperazine benzamides to bind in a bitopic manner, interacting with both the primary binding site and a secondary binding site on the receptor. nih.gov

In the realm of serotonin receptors, vortioxetine, a piperazine-containing antidepressant, exhibits a complex pharmacological profile by acting as a 5-HT3, 5-HT7, and 5-HT1D receptor antagonist, a 5-HT1B receptor partial agonist, and a 5-HT1A receptor agonist, in addition to inhibiting the serotonin transporter. mdpi.com Similarly, vilazodone is a potent serotonin reuptake inhibitor and a 5-HT1A receptor partial agonist. mdpi.com Brexpiprazole, an antipsychotic, demonstrates high affinity for several serotonin and dopamine receptor subtypes, acting as a partial agonist at 5-HT1A and D2 receptors and an antagonist at 5-HT2A receptors. mdpi.com

Furthermore, some piperazine derivatives have been investigated for their affinity for histamine H3 and sigma-1 receptors. acs.org Certain compounds have been identified as high-affinity antagonists for both of these receptors, suggesting their potential as dual-acting ligands for the treatment of pain. acs.org

Mechanisms of Radioprotection in Cell Models

The increasing risk of radiation exposure has spurred the search for effective radioprotective agents. A series of novel 1-(2-hydroxyethyl)piperazine derivatives have been designed and synthesized for this purpose. nih.govrsc.org Some of these compounds have been shown to protect human cells from radiation-induced apoptosis while exhibiting low cytotoxicity. nih.gov One particular derivative demonstrated a radioprotective effect on cell survival in vitro and low toxicity in vivo, and it also enhanced the survival of mice after whole-body irradiation. nih.gov

The radioprotective efficacy of these compounds has been further quantified using the dicentric chromosome assay, which measures the mitigation of DNA damage. rsc.orgrsc.org One of the lead compounds from this series showed significant potential in reducing the number of dicentric chromosomes, indicating its strong ability to protect against DNA damage induced by ionizing radiation. rsc.orgrsc.org The optimization of these 1-(2-hydroxyethyl)piperazine derivatives has led to the identification of candidates with a favorable balance of lipophilicity, safety, and radioprotective efficacy. rsc.org

Elucidation of Antimicrobial and Antiparasitic Action Mechanisms

Piperazine and its derivatives have long been recognized for their antimicrobial and antiparasitic properties.

In terms of antimicrobial action, piperazine-based compounds have shown activity against a range of pathogenic microorganisms. The incorporation of electron-withdrawing groups such as chloro, bromo, or nitro groups into the structure of piperazine derivatives has been shown to enhance their antibacterial activity. benthamdirect.com The mechanism of action for some piperazine polymers involves targeting the cytoplasmic membrane of bacteria, leading to the leakage of intracellular components and subsequent cell death. nih.gov The positive charge, hydrogen-bonding capability, and lipophilicity of these polymers contribute to their interaction with and disruption of the bacterial cell membrane. nih.gov Ciprofloxacin, a well-known fluoroquinolone antibiotic, contains a piperazine moiety and acts by inhibiting bacterial DNA gyrase. nih.gov

Regarding their antiparasitic action, piperazine compounds are effective anthelmintics. wikipedia.orgdrugbank.com Their primary mode of action is to cause paralysis of the parasites, which allows the host to expel them. wikipedia.orgdrugbank.compatsnap.com This neuromuscular effect is believed to be caused by blocking acetylcholine at the myoneural junction. wikipedia.org This is mediated by the agonistic effects of piperazine on the inhibitory gamma-aminobutyric acid (GABA) receptor. wikipedia.orgdrugbank.compatsnap.com The selectivity of piperazine for helminths is due to the fact that vertebrates only use GABA in the central nervous system, and the GABA receptor in helminths is a different isoform from that in vertebrates. wikipedia.org

Applications of 1 2 Fluoro 6 Nitrophenyl Piperazine Derivatives in Research

Intermediate in Complex Pharmaceutical Synthesis

The piperazine (B1678402) ring is a common feature in many biologically active compounds and approved drugs. nih.govresearchgate.net The chemical reactivity of piperazine-based synthons makes them valuable for incorporation into larger molecules. nih.gov 1-(2-Fluoro-6-nitrophenyl)piperazine, in particular, is a key precursor in the synthesis of more complex molecules due to its structural features. The presence of the fluorine atom can enhance metabolic stability, a desirable trait in drug candidates. alfa-labotrial.com The nitro group and the secondary amine of the piperazine ring provide reactive sites for further chemical transformations, allowing for the construction of elaborate molecular architectures.

The synthesis of bioactive molecules often involves multi-step processes where intermediates like this compound are crucial. For instance, in the synthesis of various kinase inhibitors or receptor modulators, the piperazine core acts as a central scaffold to which other pharmacophoric groups are attached. nih.govresearchgate.net The synthesis of potent Janus kinase 2 (JAK2) inhibitors and glycogen (B147801) synthase kinase-3 (GSK3) inhibitors has been demonstrated using nitropyridine derivatives, which share chemical principles with nitrophenyl compounds. nih.gov These syntheses often involve nucleophilic substitution reactions where a piperazine derivative is coupled with a heterocyclic system. nih.gov The fluorinated phenylpiperazine structure is a key component in drugs targeting the central nervous system and cardiovascular therapies. alfa-labotrial.com

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules used as tools to study biological systems, such as proteins and cellular pathways. nih.gov The development of effective probes requires specific properties, including high affinity and selectivity for their intended target. nih.gov Derivatives of this compound are candidates for the development of such probes. The core structure can be modified to incorporate reporter groups, such as fluorescent tags, without losing affinity for a biological target.

For example, fluorescent probes are designed to change their emission properties upon interacting with a specific analyte or environment. nih.gov A common strategy involves a fluorophore and a recognition site. The nitrophenylpiperazine moiety can serve as the recognition element for a particular enzyme or receptor. By attaching a fluorescent component, researchers can create a probe that signals the presence or activity of the target. These tools are invaluable for applications like fluorescence microscopy in living cells to visualize biological processes in real-time. nih.gov The development of such probes allows for the differentiation of various reactive oxygen species or the detection of specific ions or molecules within a cellular context. nih.gov

Lead Compound Identification and Optimization in Drug Discovery Programs

In drug discovery, a "lead compound" is a chemical entity that shows promising biological activity against a specific disease target and serves as the starting point for optimization. slideshare.netbiobide.com The process involves screening large libraries of compounds to find initial "hits," which are then refined to improve properties like potency, selectivity, and pharmacokinetic profiles. biobide.com

Nitrophenylpiperazine derivatives have been identified as promising leads in various drug discovery programs. A notable example is their investigation as tyrosinase inhibitors. nih.gov Tyrosinase is an enzyme involved in melanin (B1238610) production, and its inhibitors are of interest for treating hyperpigmentation disorders. In one study, a series of 4-nitrophenylpiperazine derivatives were designed and synthesized. nih.gov The most potent compound from this series, which featured an indole (B1671886) group attached to the piperazine ring, demonstrated significant inhibitory effects on tyrosinase with a half-maximal inhibitory concentration (IC50) of 72.55 μM. nih.gov Kinetic studies revealed that this compound acts as a mixed-type inhibitor of the enzyme. nih.gov This process of identifying an active scaffold and then systematically modifying it to enhance efficacy is a classic example of lead optimization. nih.govnih.gov

Table 1: Example of a 4-Nitrophenylpiperazine Derivative as a Tyrosinase Inhibitor

| Compound | Target Enzyme | Biological Activity (IC50) | Inhibition Type |

|---|

Potential as Radiotracer Candidates for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique that uses radiotracers to visualize and quantify biological processes in the body. nih.govnih.gov An ideal radiotracer consists of a targeting molecule labeled with a positron-emitting isotope, such as Fluorine-18 (¹⁸F). mdpi.com The development of new radiotracers is essential for advancing diagnostic imaging in areas like oncology, neurology, and cardiology. mdpi.comresearchgate.net

Table 2: Key Properties for PET Radiotracer Candidates

| Property | Relevance to this compound |

|---|---|

| Isotope | The native fluorine atom can be substituted with the PET isotope ¹⁸F. mdpi.com |

| Target Specificity | The piperazine and phenyl rings can be modified to achieve high affinity for specific biological targets. nih.gov |

| Pharmacokinetics | The physicochemical properties can be tuned to control uptake, distribution, and clearance from the body. nih.gov |

| In Vivo Stability | Fluorination often enhances metabolic stability, preventing premature breakdown of the tracer. alfa-labotrial.com |

Supramolecular Chemistry: Inclusion Complex Formation

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. A key area within this field is the formation of inclusion complexes, where a "guest" molecule is encapsulated within the cavity of a larger "host" molecule. oatext.com Common host molecules include cyclodextrins and calixarenes. nih.govnih.gov This encapsulation can alter the physicochemical properties of the guest, such as increasing its water solubility or protecting it from degradation. oatext.comnih.gov

The potential for derivatives of this compound to act as guest molecules has been explored. A study on the closely related compound 1-(4-nitrophenyl)piperazine (B103982) (NPP) investigated its interaction with 4-sulfonatocalixarenes (a type of host molecule). nih.gov Using spectroscopic methods, it was confirmed that NPP forms a 1:1 inclusion complex with the calixarene (B151959) hosts. nih.gov The study found that the benzene (B151609) ring portion of the NPP molecule inserts into the hydrophobic cavity of the host. nih.gov The stability of this complex was found to be dependent on pH, with the strongest binding observed at a pH of 3.05. nih.gov Such research demonstrates that the nitrophenylpiperazine scaffold can participate in host-guest chemistry, opening possibilities for its use in drug delivery systems or as a component in chemical sensors.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(4-Nitrophenyl)piperazine |

| 4-Sulfonatocalixarenes |

| [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG) |

| [¹⁸F]F-FSPG |

| [¹⁸F]FLT |

| [¹¹C]CS1P1 |

| Amifostine |

| Favipiravir |

| Clofazimine |

| Piperine |

Future Research Directions and Unexplored Potential of 1 2 Fluoro 6 Nitrophenyl Piperazine

Advancements in Asymmetric Synthesis and Chiral Separation

The piperazine (B1678402) scaffold is a common feature in many biologically active compounds. nih.goveurekaselect.combenthamdirect.comnih.gov Often, the specific three-dimensional arrangement, or stereochemistry, of substituents on the piperazine ring is crucial for its biological activity. researchgate.net While 1-(2-Fluoro-6-nitrophenyl)piperazine itself is achiral, derivatives with substitutions on the piperazine ring would be chiral. The development of asymmetric synthesis methods is therefore a critical future direction to produce single enantiomers, which are often preferred in drug development to isolate the desired therapeutic effect and minimize potential side effects. nih.govamericanpharmaceuticalreview.com

Future research could focus on adapting established asymmetric syntheses for chiral piperazines to derivatives of this compound. rsc.orgthieme-connect.comrsc.orgnih.gov This could involve the use of chiral auxiliaries, catalysts, or starting materials from the chiral pool. nih.govrsc.org For instance, methods like Pd-catalyzed carboamination reactions have been used for the stereoselective preparation of disubstituted N-aryl piperazines and could be explored for this scaffold. thieme-connect.com

Once racemic mixtures of chiral derivatives are synthesized, efficient chiral separation techniques will be essential. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a well-established and powerful tool for this purpose. americanpharmaceuticalreview.comnih.govmdpi.com Capillary electrophoresis (CE) has also emerged as a valuable technique for chiral separations, offering high efficiency and rapid analysis. nih.govnih.govdiva-portal.org The development of specific HPLC and CE methods for chiral derivatives of this compound will be a necessary step in their preclinical development.

Table 1: Chiral Separation Techniques for Piperazine Derivatives

| Technique | Principle | Common Chiral Selectors/Stationary Phases | Key Advantages |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase (CSP). americanpharmaceuticalreview.commdpi.com | Polysaccharide-based (e.g., cellulose, amylose (B160209) derivatives), protein-based, macrocyclic antibiotics. nih.govmdpi.com | High resolution, scalability, wide applicability. americanpharmaceuticalreview.com |

| Capillary Electrophoresis (CE) | Differential mobility in the presence of a chiral selector in the background electrolyte. nih.gov | Cyclodextrins, crown ethers, chiral counter-ions. nih.govdiva-portal.org | High efficiency, small sample volume, rapid analysis. nih.gov |

Investigation of Metabolites and their Biological Relevance

The metabolism of a drug candidate is a critical factor determining its efficacy and safety. The structure of this compound contains two key moieties with known metabolic pathways: the nitroaromatic ring and the piperazine ring.

The nitro group (NO2) is known to undergo bioreduction in the body, a process central to the mechanism of action and potential toxicity of many nitroaromatic drugs. scielo.brnih.govresearchgate.net This reduction can lead to the formation of nitroso, hydroxylamino, and amino metabolites, some of which can be reactive species. scielo.brnih.gov Understanding the specific nitroreductases involved and the resulting metabolites of this compound is a crucial area for future research.

The piperazine ring is also subject to extensive metabolism. researchgate.netmdpi.com Common metabolic pathways for piperazine-containing drugs include N-dealkylation, N-oxidation, and hydroxylation of the piperazine ring. researchgate.netnih.gov For example, 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, is hydroxylated by the polymorphic enzyme CYP2D6. nih.gov It is highly probable that this compound is also a substrate for cytochrome P450 (CYP) enzymes. researchgate.net

Future studies should aim to identify the major metabolites of this compound using techniques like in vitro incubation with human liver microsomes followed by mass spectrometry. researchgate.netnih.gov Subsequently, these metabolites should be synthesized and evaluated for their own biological activity and potential toxicity. It is possible that a metabolite, rather than the parent compound, is responsible for the primary biological effects. mdpi.comnih.gov

Integration with Advanced Drug Delivery Systems for Targeted Research

Advanced drug delivery systems offer the potential to improve the therapeutic index of compounds by enhancing their solubility, stability, and targeted delivery to specific tissues or cells, thereby minimizing off-target effects. nih.govnih.gov For a research compound like this compound, which may have poor aqueous solubility, integration with nanocarriers could be highly beneficial.

Various nanoparticle-based drug delivery systems could be explored, including:

Lipid-based nanocarriers: Liposomes and solid lipid nanoparticles (SLNs) are biocompatible and can encapsulate hydrophobic drugs, improving their bioavailability. mdpi.com

Polymeric nanoparticles: Biodegradable polymers like PLGA can be used to create nanoparticles for controlled and sustained drug release. mdpi.com

Inorganic nanoparticles: Materials such as gold or iron oxide nanoparticles can be functionalized for targeted delivery and imaging. mdpi.com

Future research could involve the formulation of this compound or its active derivatives into these nanocarriers. nih.govacs.org These nanoformulations could then be evaluated for their ability to deliver the compound to specific targets in vitro and in vivo. For example, by conjugating targeting ligands (e.g., antibodies or peptides) to the surface of the nanoparticles, the drug could be directed to cancer cells or specific receptors in the brain. mdpi.comacs.org

Exploration of Novel Biological Targets through High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large libraries of compounds against a multitude of biological targets. pharmafeatures.com The this compound scaffold represents a potential starting point for identifying novel biological activities.

Future research should involve the inclusion of this compound and a library of its analogs in various HTS campaigns. pharmafeatures.com These campaigns can be designed to identify compounds that modulate the activity of a wide range of targets, including:

Enzymes: Kinases, proteases, and phosphatases are common drug targets.

Receptors: G-protein coupled receptors (GPCRs) and ion channels are frequently targeted in drug discovery.

Phenotypic screens: These assays measure the effect of a compound on a cellular phenotype (e.g., cell death, differentiation) without a preconceived target. pharmafeatures.com

Data from HTS can reveal unexpected structure-activity relationships (SAR) and identify novel "hits" for further optimization. The fluorinated nitrophenylpiperazine core could exhibit unique interactions with biological targets, leading to the discovery of first-in-class modulators.

Table 2: High-Throughput Screening Approaches

| Screening Type | Description | Potential Application for this compound |

|---|---|---|

| Biochemical Assays | Measures the effect of a compound on a purified biological target (e.g., enzyme inhibition). | Identify direct interactions with specific enzymes like kinases or proteases. |

| Cell-based Assays | Measures the effect of a compound on a specific cellular pathway or function in living cells. pharmafeatures.com | Uncover activity against complex targets like GPCRs or ion channels in a more physiologically relevant context. |

Computational Drug Repurposing and Scaffold Hopping Approaches

Computational methods are increasingly used to accelerate drug discovery by predicting new uses for existing compounds (drug repurposing) and by identifying novel core structures (scaffolds) with similar biological activities (scaffold hopping). nih.govnih.govmdpi.com